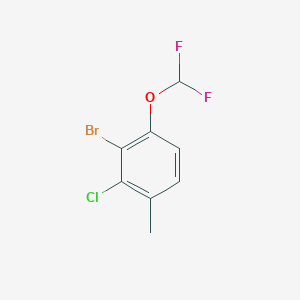
2-Bromo-3-chloro-1-(difluoromethoxy)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-chloro-1-(difluoromethoxy)-4-methylbenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to a benzene ring, along with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-1-(difluoromethoxy)-4-methylbenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-chloro-1-(difluoromethoxy)-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur, given the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of ethers or amines, while coupling reactions can result in biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-3-chloro-1-(difluoromethoxy)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-chloro-1-(difluoromethoxy)-4-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the difluoromethoxy group can enhance its binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-chloro-3-fluorobenzene
- 1-Bromo-3-chloro-2-fluorobenzene
- 2-Bromo-1-chloro-4-methylbenzene
Uniqueness
2-Bromo-3-chloro-1-(difluoromethoxy)-4-methylbenzene is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H6BrClF2O |
|---|---|
Poids moléculaire |
271.48 g/mol |
Nom IUPAC |
2-bromo-3-chloro-1-(difluoromethoxy)-4-methylbenzene |
InChI |
InChI=1S/C8H6BrClF2O/c1-4-2-3-5(13-8(11)12)6(9)7(4)10/h2-3,8H,1H3 |
Clé InChI |
FJGBVBOVLFZTRM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)OC(F)F)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


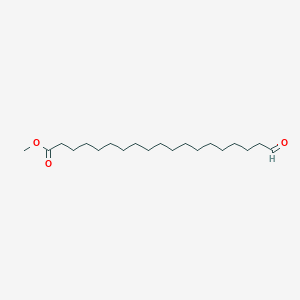

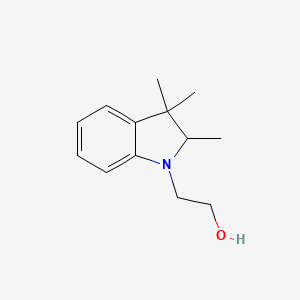
![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)

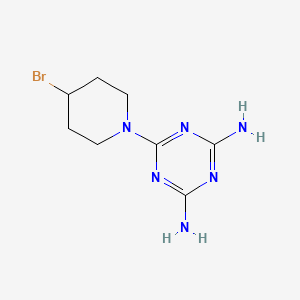

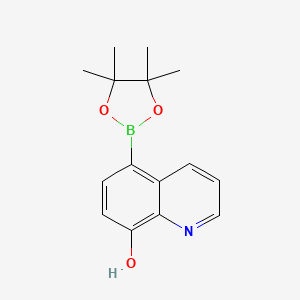
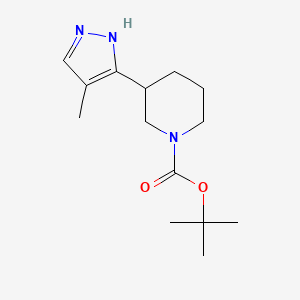
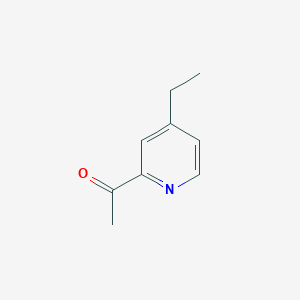
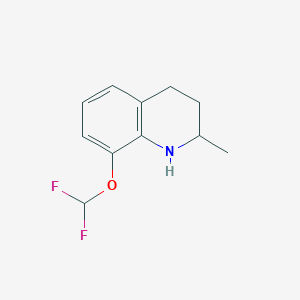
![3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol](/img/structure/B13121296.png)
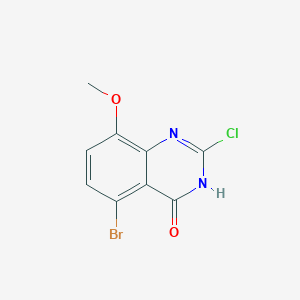
![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13121303.png)
